Perfluorocyclohexane vs. Perfluorocyclopentane: Measurable Ionization Potential Difference
The ionization potential (IP) of perfluorocyclohexane is measurably distinct from that of its closest analog, perfluorocyclopentane. A direct electron impact study determined the IP for perfluorocyclohexane to be different from perfluorocyclopentane by approximately ±0.3 eV [1]. The study notes that the molecule-ions of perfluorocycloalkanes were at least ten times as abundant as those of corresponding perfluoroalkanes, enabling this comparative measurement [1].
| Evidence Dimension | Ionization Potential (eV) |
|---|---|
| Target Compound Data | Value not explicitly stated, but differentiated by approx. ±0.3 eV from comparator. |
| Comparator Or Baseline | Perfluorocyclopentane (Value not explicitly stated) |
| Quantified Difference | Difference of approx. ±0.3 eV |
| Conditions | Mass spectrometry via electron impact at high source pressure (1 × 10−5 mm). |
Why This Matters
The distinct ionization potential directly impacts the detection, quantification, and fragmentation patterns in mass spectrometry, making perfluorocyclohexane a unique standard or tracer requiring its own specific analytical method.
- [1] Majer, J. R., & Patrick, C. R. (1962). Ionization Potentials of Perfluorocycloalkanes. Nature, 193(4811), 161-162. View Source
